5-(1,3-Dioxolan-2-YL)pentanenitrile
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Overview
Description
1,3-Dioxolane-2-pentanenitrile is an organic compound that features a dioxolane ring fused with a pentanenitrile group. This compound is part of the dioxolane family, which are heterocyclic acetals known for their stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-2-pentanenitrile can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include the use of ultrasound-assisted synthesis with graphene oxide catalysts, which offer mild reaction conditions, high yields, and short reaction times .
Industrial Production Methods
Industrial production of 1,3-dioxolane derivatives often involves the use of carbonyl compounds and diols under acidic conditions. The use of catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide has been reported to enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-2-pentanenitrile undergoes various chemical reactions, including:
Oxidation: Catalyzed by agents like KMnO₄ and OsO₄.
Reduction: Using reagents such as LiAlH₄ and NaBH₄.
Substitution: Involving nucleophiles like RLi and RMgX.
Common Reagents and Conditions
Common reagents include ethylene glycol, toluenesulfonic acid, and various Lewis acids. Reaction conditions often involve refluxing in toluene or other solvents, with continuous removal of water to drive the reaction to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions typically produce alcohols .
Scientific Research Applications
1,3-Dioxolane-2-pentanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dioxolane-2-pentanenitrile involves its ability to form stable cyclic structures, which can protect carbonyl groups during chemical transformations . The compound’s molecular targets include carbonyl compounds, which it can acetalize or ketalize, thereby preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Another heterocyclic acetal with similar stability and reactivity.
Tetrahydrofuran (THF): Related by the replacement of a methylene group with an oxygen atom.
Uniqueness
1,3-Dioxolane-2-pentanenitrile is unique due to its combination of a dioxolane ring with a pentanenitrile group, which imparts distinct chemical properties and reactivity compared to other dioxolanes and related compounds .
Properties
CAS No. |
33683-57-7 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
5-(1,3-dioxolan-2-yl)pentanenitrile |
InChI |
InChI=1S/C8H13NO2/c9-5-3-1-2-4-8-10-6-7-11-8/h8H,1-4,6-7H2 |
InChI Key |
KLIVUFKMYLIYOL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCCCC#N |
Origin of Product |
United States |
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